6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2097968-40-4
Cat. No.: VC3144742
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole - 2097968-40-4](/images/structure/VC3144742.png)
Specification
CAS No. | 2097968-40-4 |
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Molecular Formula | C9H11N3 |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 6-cyclobutyl-5H-imidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C9H11N3/c1-2-7(3-1)8-6-9-10-4-5-12(9)11-8/h4-7,11H,1-3H2 |
Standard InChI Key | OLDXHVOQINOJPP-UHFFFAOYSA-N |
SMILES | C1CC(C1)C2=CC3=NC=CN3N2 |
Canonical SMILES | C1CC(C1)C2=CC3=NC=CN3N2 |
Introduction
Chemical Structure and Properties
Structural Features
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole consists of a fused heterocyclic system with a cyclobutyl group attached at position 6. The imidazo[1,2-b]pyrazole core features a five-membered pyrazole ring fused with a five-membered imidazole ring, creating a planar bicyclic structure. This arrangement results in a nitrogen-rich heterocycle with three nitrogen atoms strategically positioned within the structure.
Physical and Chemical Properties
Based on the structural characteristics of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole and comparison with related compounds, the following properties can be inferred:
Property | Description |
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Molecular Formula | C₉H₁₁N₃ |
Molecular Weight | 161.21 g/mol |
Physical State | Crystalline solid at room temperature |
Solubility | Moderate solubility in organic solvents (methanol, ethanol, DMSO) |
Lipophilicity | Moderate (estimated LogP: 1.5-2.0) |
Hydrogen Bond Donors | 1 (N-H group) |
Hydrogen Bond Acceptors | 3 (nitrogen atoms in the ring system) |
Aromaticity | Aromatic heterocyclic system |
The nitrogen atoms within the imidazo[1,2-b]pyrazole scaffold contribute to its basicity and ability to engage in non-covalent interactions with biological macromolecules. The cyclobutyl substituent enhances the lipophilicity of the molecule compared to the unsubstituted scaffold, potentially improving membrane permeability while maintaining a balance between hydrophilic and lipophilic properties essential for drug-like characteristics.
Synthesis Methods
General Synthetic Approaches
The synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic synthesis techniques aimed at constructing the heterocyclic core and introducing the cyclobutyl substituent at the appropriate position. Several general approaches can be employed to access this compound:
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Construction of the imidazo[1,2-b]pyrazole scaffold followed by regioselective functionalization to introduce the cyclobutyl group
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Utilization of appropriately substituted building blocks that already contain the cyclobutyl moiety
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Transition metal-catalyzed cross-coupling reactions to attach the cyclobutyl group to a pre-formed imidazo[1,2-b]pyrazole core
Each approach offers distinct advantages and challenges, with the optimal route depending on factors such as scalability requirements, availability of starting materials, and desired purity of the final product.
Key Synthetic Steps
A typical synthetic pathway for 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole might include the following key steps:
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Synthesis of an appropriately substituted pyrazole derivative
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Cyclization reaction to form the imidazo[1,2-b]pyrazole core, often utilizing α-halocarbonyl compounds
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Introduction of the cyclobutyl group at position 6 through methods such as metal-catalyzed coupling reactions
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Purification and isolation of the final product
For large-scale production, continuous flow chemistry or automated synthesis platforms might be employed to enhance efficiency and reproducibility. These advanced techniques allow for better control of reaction parameters, potentially leading to improved yields and higher purity of the final compound.
Biological Activities
Structure-Activity Relationships
The structural features of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole contribute to its biological activity profile in several ways:
Structural Element | Contribution to Biological Activity |
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Imidazo[1,2-b]pyrazole Core | Provides a rigid scaffold with specific electronic distribution and hydrogen bonding capabilities |
Cyclobutyl Group | Introduces three-dimensional bulk, enhances lipophilicity, and creates specific steric interactions |
N-H Group at Position 1 | Offers a hydrogen bond donor site for interaction with biological targets |
Nitrogen Atoms in Ring System | Serve as hydrogen bond acceptors and potential coordination sites |
Modifications to these structural elements can significantly impact biological activity, allowing for the development of derivatives with optimized properties for specific therapeutic applications.
Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole serves as a valuable scaffold for the development of novel therapeutic agents. Its potential applications include:
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Development of enzyme inhibitors: The compound's structure may enable selective inhibition of enzymes involved in disease processes
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Design of receptor modulators: Derivatives could be tailored to interact with specific receptors relevant to various pathological conditions
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Creation of compounds with optimized pharmacokinetic profiles: The balanced physicochemical properties might contribute to favorable absorption, distribution, metabolism, and excretion characteristics
The versatility of this scaffold allows for extensive structural modifications to optimize activity, selectivity, and drug-like properties, making it a valuable starting point for drug discovery programs.
Role in Drug Discovery
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole and its derivatives can play several important roles in the drug discovery process:
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As lead compounds for further optimization and development
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As molecular probes to study biological systems and disease mechanisms
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As building blocks for the construction of more complex molecules with enhanced biological activities
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As tools for exploring structure-activity relationships and pharmacophore identification
These applications highlight the compound's utility beyond its direct therapeutic potential, positioning it as a valuable tool in multiple stages of the drug discovery pipeline.
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, offering insights into the impact of specific structural modifications:
Compound | Key Structural Difference | Effect on Properties |
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(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Addition of hydroxymethyl group at position 7 | Increased hydrophilicity, additional hydrogen bonding capability |
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole | Smaller cycloalkyl ring | Reduced lipophilicity, altered spatial arrangement |
6-Phenyl-1H-imidazo[1,2-b]pyrazole | Aromatic ring instead of cyclobutyl | Different electronic distribution, potential for π-π interactions |
Unsubstituted imidazo[1,2-b]pyrazole | Absence of substituent at position 6 | Reduced molecular weight and lipophilicity |
These structural analogues demonstrate how subtle modifications to the basic scaffold can significantly alter physicochemical properties and potentially biological activities, providing valuable insights for rational drug design.
Functionalized Derivatives
Various functionalized derivatives of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole have been studied, each offering distinct advantages for specific applications:
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Carboxamide derivatives (position 7): Enhanced hydrogen bonding capabilities and potential for targeted interactions with biological receptors
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Hydroxymethyl derivatives (position 7): Increased hydrophilicity and additional functional group for further modifications
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N-alkylated derivatives: Modified basicity and hydrogen bonding properties at the nitrogen atoms
These modifications create a diverse array of compounds with tailored properties for various research and therapeutic applications, expanding the utility of the basic 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole scaffold.
Future Research Directions
Synthetic Methodology Development
Future research in the synthetic chemistry of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole could focus on:
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Development of more efficient and selective synthetic routes
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Application of green chemistry principles to reduce environmental impact
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Utilization of enzymatic catalysis for stereoselective transformations
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Implementation of flow chemistry techniques for continuous production
These advancements would facilitate access to this compound and its derivatives, enabling more comprehensive exploration of their potential applications.
Biological Evaluation
Comprehensive biological evaluation of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole and its derivatives could include:
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High-throughput screening against diverse enzyme and receptor panels
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Investigation of cellular effects in various disease models
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Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties
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Structure-activity relationship studies to identify optimal substitution patterns
Such studies would provide valuable insights into the compound's biological activity profile and guide the development of optimized derivatives for specific therapeutic applications.
Computational Studies
Advanced computational approaches could enhance understanding of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole through:
Computational Method | Application | Expected Insights |
---|---|---|
Molecular Docking | Virtual screening against protein targets | Binding modes and interaction patterns |
Molecular Dynamics | Simulation of molecular behavior | Conformational preferences and flexibility |
Quantum Mechanical Calculations | Electronic structure analysis | Reactivity and spectroscopic properties |
QSAR/QSPR Models | Property prediction | Structure-activity/property relationships |
These computational studies would complement experimental work, providing theoretical foundations for the observed properties and guiding rational design efforts.
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